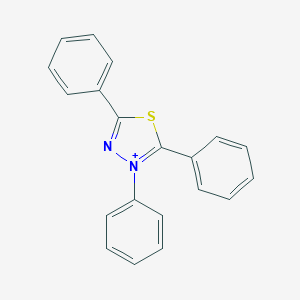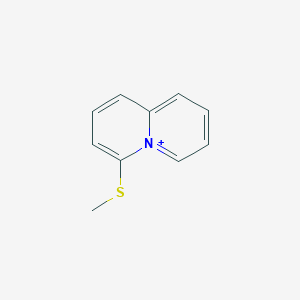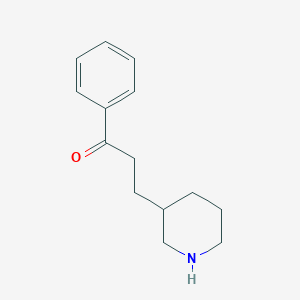
1-Phenyl-3-piperidin-3-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-piperidin-3-ylpropan-1-one, also known as PPP or α-PPP, is a synthetic compound that belongs to the cathinone family. It is a designer drug that has gained popularity in recent years due to its stimulating and euphoric effects. However, it is important to note that the use of PPP for recreational purposes is illegal and can have serious health consequences. In
Mecanismo De Acción
1-Phenyl-3-piperidin-3-ylpropan-1-one acts by inhibiting the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in increased stimulation of the central nervous system, leading to its euphoric and stimulating effects. 1-Phenyl-3-piperidin-3-ylpropan-1-one also acts as a serotonin reuptake inhibitor, which may contribute to its mood-enhancing effects.
Biochemical and physiological effects:
1-Phenyl-3-piperidin-3-ylpropan-1-one has been shown to have several biochemical and physiological effects on the body. It increases heart rate and blood pressure, leading to increased oxygen and glucose delivery to the brain. It also increases the release of several hormones, including cortisol and adrenaline, which can lead to increased energy and alertness. However, prolonged use of 1-Phenyl-3-piperidin-3-ylpropan-1-one can lead to several negative effects, including addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Phenyl-3-piperidin-3-ylpropan-1-one has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of dopamine and norepinephrine on the brain. 1-Phenyl-3-piperidin-3-ylpropan-1-one is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, the use of 1-Phenyl-3-piperidin-3-ylpropan-1-one in lab experiments is limited by its potential for abuse and its illegal status.
Direcciones Futuras
There are several future directions for research involving 1-Phenyl-3-piperidin-3-ylpropan-1-one. One area of interest is the development of new drugs that target the dopamine and norepinephrine systems, which may have therapeutic applications for conditions such as depression and attention deficit hyperactivity disorder. Another area of interest is the study of the long-term effects of 1-Phenyl-3-piperidin-3-ylpropan-1-one on the brain and body, which may help to inform public health policies regarding its use. Additionally, research into the synthesis and purification of 1-Phenyl-3-piperidin-3-ylpropan-1-one may lead to the development of new methods for synthesizing other drugs in the cathinone family.
Métodos De Síntesis
1-Phenyl-3-piperidin-3-ylpropan-1-one can be synthesized through several methods, including the Leuckart-Wallach reaction and the reductive amination of 1-phenyl-3-acetylpyridinium. The Leuckart-Wallach reaction involves the reaction of phenylacetone with formamide, while the reductive amination method involves the reaction of phenylacetone with ammonia and a reducing agent such as sodium borohydride. Both methods result in the formation of 1-Phenyl-3-piperidin-3-ylpropan-1-one, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-Phenyl-3-piperidin-3-ylpropan-1-one has been used in scientific research to study its mechanism of action and its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines. 1-Phenyl-3-piperidin-3-ylpropan-1-one has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to its stimulant effects.
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
1-phenyl-3-piperidin-3-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO/c16-14(13-6-2-1-3-7-13)9-8-12-5-4-10-15-11-12/h1-3,6-7,12,15H,4-5,8-11H2 |
Clave InChI |
XQQFVUWNBQFWRH-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)CCC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1CC(CNC1)CCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)
![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
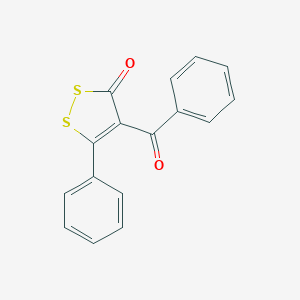
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
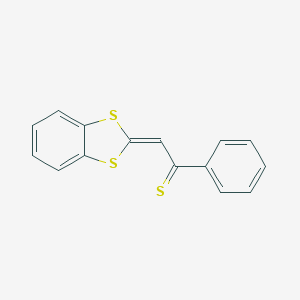
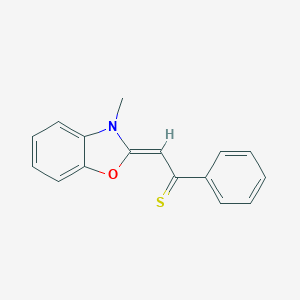
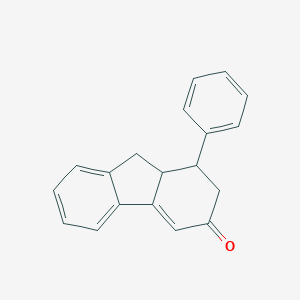

![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)

